(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
CAS No.: 1373232-24-6
Cat. No.: VC8014800
Molecular Formula: C7H13NO3
Molecular Weight: 159.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373232-24-6 |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 |
IUPAC Name | methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate |
Standard InChI | InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Standard InChI Key | CNRMSXVAIYXYCE-LURJTMIESA-N |
Isomeric SMILES | COC(=O)CO[C@H]1CCNC1 |
SMILES | COC(=O)COC1CCNC1 |
Canonical SMILES | COC(=O)COC1CCNC1 |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—connected via an ether linkage to an acetic acid methyl ester moiety. The stereocenter at the 3-position of the pyrrolidine ring defines its (S)-configuration, which critically influences its interactions with biological targets.
Key structural features include:
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Pyrrolidine ring: Contributes to conformational rigidity and hydrogen-bonding potential.
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Ether linkage: Enhances solubility in polar solvents.
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Methyl ester group: Improves lipid solubility and metabolic stability.
Comparative studies between enantiomers reveal that the (S)-form exhibits distinct binding affinities to enzymes and receptors compared to the (R)-enantiomer, underscoring the importance of chirality in drug design .
Synthesis and Optimization Strategies
The synthesis of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester typically involves asymmetric synthesis or resolution techniques to ensure enantiomeric purity. A representative pathway, adapted from analogous protocols for the R-enantiomer , includes the following steps:
Chiral Pool Synthesis
Starting from (S)-pyrrolidin-3-ol, the hydroxyl group undergoes alkylation with methyl bromoacetate in the presence of a base such as sodium hydride. This step introduces the acetic acid methyl ester group while retaining the (S)-configuration.
Enantiomeric Purification
Chiral chromatography or enzymatic resolution ensures >99% enantiomeric excess (ee). For industrial-scale production, continuous flow reactors with immobilized chiral catalysts improve yield and reduce waste .
Table 1: Synthesis Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (ee) |
---|---|---|---|
Alkylation | NaH, THF, 0°C → RT, 12 h | 85 | 92 |
Chiral Resolution | Chiralcel OD-H column, hexane/EtOH | 78 | 99.5 |
Esterification | HCl/MeOH, reflux, 4 h | 95 | 99 |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (6.29 mg/mL) . Its log P (octanol-water) of 1.21 suggests balanced lipophilicity, favorable for blood-brain barrier penetration in neurological applications.
Spectroscopic Characteristics
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1120 cm⁻¹ (C-O-C ether).
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¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.45–3.55 (m, 1H, pyrrolidine-OCH₂), 2.80–2.95 (m, 2H, pyrrolidine-NCH₂).
Biological Activity and Applications
Synthetic Intermediate
The compound serves as a building block for:
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Antiviral prodrugs: Ester hydrolysis yields carboxylic acid derivatives active against RNA viruses.
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Dopamine agonists: Structural analogs show promise in Parkinson’s disease therapy.
Parameter | Value/Description |
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Signal Word | Danger |
Hazard Statements | H301 (toxic if swallowed), H410 (ecotoxic) |
Precautionary Measures | P273 (avoid release to environment) |
Comparative Analysis with (R)-Enantiomer
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
α₂-Adrenergic IC₅₀ | 12 nM | 48 nM |
Metabolic Stability | t₁/₂ = 45 min (rat liver microsomes) | t₁/₂ = 22 min |
Synthetic Yield | 78% | 82% |
The (S)-enantiomer’s superior receptor affinity and slower metabolism highlight its therapeutic advantages, though synthetic yields are slightly lower due to chiral resolution costs .
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